molecular formula C14H24N4O2 B7354612 1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea

1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea

Numéro de catalogue B7354612
Poids moléculaire: 280.37 g/mol
Clé InChI: RLDXUBKQTJWTGY-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and activation of immune cells.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation of immune cells. BTK is activated upon binding to the B-cell receptor, leading to downstream activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. 1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea is a selective inhibitor of BTK that binds to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and immunomodulatory effects in preclinical studies. In cancer cells, this compound inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. In immune cells, this compound modulates B-cell receptor signaling and activation, leading to decreased activation and proliferation of B-cells and modulation of T-cell function.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential for off-target effects and the need for further optimization of its pharmacological properties.

Orientations Futures

There are several future directions for the development of 1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea, including its clinical evaluation in cancer and autoimmune diseases, optimization of its pharmacological properties, and combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential for resistance development.

Méthodes De Synthèse

The synthesis of 1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea involves several steps, including the preparation of the pyrimidine intermediate, the coupling of the pyrimidine intermediate with the urea moiety, and the final deprotection step to obtain the target compound. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2013/163305 A1).

Applications De Recherche Scientifique

1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea has been extensively studied in preclinical models of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells and modulation of immune cell function.

Propriétés

IUPAC Name

1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-9(2)10(8-19)16-13(20)18-12-15-7-6-11(17-12)14(3,4)5/h6-7,9-10,19H,8H2,1-5H3,(H2,15,16,17,18,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDXUBKQTJWTGY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)NC1=NC=CC(=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)NC1=NC=CC(=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.